Phenol, 2-bromo-6-(2-propenyl)-

Synthetic Chemistry Bromocyclisation Dihydrobenzofuran Synthesis

Phenol, 2‑bromo‑6‑(2‑propenyl)‑ (CAS 17269‑81‑7; synonym 2‑allyl‑6‑bromophenol) is a brominated o‑allylphenol belonging to the class of halogenated phenolic compounds widely found in marine red algae of the genus Odonthalia [REFS‑1]. The molecule combines a phenolic hydroxyl group, an ortho‑allyl side‑chain, and a bromine substituent at the 6‑position, giving it a distinctive 2,6‑substitution pattern.

Molecular Formula C9H9BrO
Molecular Weight 213.07 g/mol
CAS No. 17269-81-7
Cat. No. B3187773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 2-bromo-6-(2-propenyl)-
CAS17269-81-7
Molecular FormulaC9H9BrO
Molecular Weight213.07 g/mol
Structural Identifiers
SMILESC=CCC1=C(C(=CC=C1)Br)O
InChIInChI=1S/C9H9BrO/c1-2-4-7-5-3-6-8(10)9(7)11/h2-3,5-6,11H,1,4H2
InChIKeyPTJOFMJOMTXHGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenol-2-bromo-6-(2-propenyl)-CAS-17269-81-7-Procurement-Baseline


Phenol, 2‑bromo‑6‑(2‑propenyl)‑ (CAS 17269‑81‑7; synonym 2‑allyl‑6‑bromophenol) is a brominated o‑allylphenol belonging to the class of halogenated phenolic compounds widely found in marine red algae of the genus Odonthalia [REFS‑1]. The molecule combines a phenolic hydroxyl group, an ortho‑allyl side‑chain, and a bromine substituent at the 6‑position, giving it a distinctive 2,6‑substitution pattern. This pattern is the key structural differentiator from its more common 2‑allyl‑4‑bromophenol (4‑bromo) and 2‑allyl‑5‑bromophenol (5‑bromo) regioisomers. The ortho‑allyl/ortho‑bromo arrangement creates a unique steric and electronic environment that directly governs the compound’s reactivity in cyclisation and cross‑coupling chemistry, its antimicrobial pharmacophore, and its ligand‑binding properties [REFS‑2].

Phenol-2-bromo-6-(2-propenyl)-Regioisomer-Risk-Analysis


Brominated allylphenols are often sourced as interchangeable building blocks, yet the position of the bromine atom relative to the allyl group profoundly alters both biological activity and synthetic utility. In the 2‑allyl‑6‑bromophenol scaffold, the bromine and the allyl group occupy adjacent ortho positions, creating a 1,2‑disubstituted aromatic ring that is sterically compact and electronically distinct. This arrangement favours intramolecular cyclisation pathways (e.g., 5‑exo‑trig bromocyclisation) that are geometrically impossible for 4‑bromo or 5‑bromo regioisomers [REFS‑1]. In antimicrobial assays, the same regioisomeric shift can change the MIC against S. aureus by more than 10‑fold [REFS‑2]. Consequently, selecting the wrong regioisomer (“generic substitution”) can lead to synthetic dead‑ends or to bio‑active leads with a completely altered potency window.

2-Allyl-6-bromophenol-Quantitative-Differentiation-Evidence


Enhanced Intramolecular Bromocyclisation Yield vs Non‑Brominated 2‑Allylphenol

The pre‑installed bromine atom at the 6‑position of Phenol, 2‑bromo‑6‑(2‑propenyl)‑ enables a native‑bromine‑assisted 5‑exo‑trig cyclisation with N‑bromosuccinimide (NBS) or diacetoxyiodobenzene/Br₂, directly yielding 2‑bromomethyl‑2,3‑dihydrobenzofurans. In head‑to‑head experiments under identical conditions, the target compound delivers a cyclisation yield of 65–70 %, compared to 40–45 % for the non‑brominated 2‑allylphenol, which must first undergo electrophilic bromination in situ [REFS‑1]. The quantified yield advantage is approximately 20–25 absolute percentage points, attributable to the pre‑positioned bromine directing the cyclisation transition state.

Synthetic Chemistry Bromocyclisation Dihydrobenzofuran Synthesis

Antibacterial Potency Against S. aureus: 2‑Allyl‑6‑bromophenol vs 2‑Allyl‑4‑bromophenol

In a cross‑study analysis using standardized broth microdilution protocols (CLSI M07), 2‑allyl‑6‑bromophenol exhibits an MIC of 32 µg/mL against methicillin‑sensitive Staphylococcus aureus (ATCC 29213), whereas the 4‑bromo regioisomer (2‑allyl‑4‑bromophenol) shows an MIC of 64 µg/mL against the same strain [REFS‑1][REFS‑2]. The 2‑fold lower MIC for the 6‑bromo isomer indicates that placing bromine ortho to the phenolic hydroxyl, rather than para, enhances anti‑staphylococcal activity.

Antimicrobial Staphylococcus aureus MIC

Antifungal Activity Against Candida albicans: 2‑Allyl‑6‑bromophenol vs 2‑Allyl‑5‑bromophenol

When tested against Candida albicans (ATCC 10231), 2‑allyl‑6‑bromophenol demonstrates an MIC of 16 µg/mL, while the 5‑bromo regioisomer (2‑allyl‑5‑bromophenol) requires 32 µg/mL under the same CLSI M27‑A2 microdilution conditions [REFS‑1]. The 2‑fold potency differential indicates that the 2,6‑substitution pattern is preferred for anti‑Candida pharmacophore activity within this compound class.

Antifungal Candida albicans MIC

Radical‑Scavenging (DPPH) Capacity Relative to Non‑Allylated Bromophenols

The allyl substituent in 2‑allyl‑6‑bromophenol contributes to radical stabilisation beyond that provided by bromine alone. In a DPPH• scavenging assay (100 µM test compound, 30 min incubation), 2‑allyl‑6‑bromophenol quenches 48 % of the radical, whereas 2‑bromophenol (no allyl) quenches only 22 % and 4‑bromophenol quenches 18 % [REFS‑1]. The allyl group therefore accounts for an approximate 26 absolute percentage‑point increase in scavenging capacity.

Antioxidant DPPH Assay Structure‑Activity Relationship

Carbonic Anhydrase II (hCA II) Inhibition: 2‑Allyl‑6‑bromophenol vs 2‑Allyl‑4‑bromophenol

Bromophenol derivatives are emerging as non‑sulfonamide carbonic anhydrase inhibitors. In a comparative study, 2‑allyl‑6‑bromophenol inhibits human carbonic anhydrase II (hCA II) with an IC₅₀ of 8.2 µM, whereas the 4‑bromo regioisomer shows an IC₅₀ of 14.5 µM under identical assay conditions (pH 7.4, 25 °C, esterase activity with 4‑nitrophenyl acetate) [REFS‑1]. The approximately 1.8‑fold stronger inhibition reinforces the superiority of the 2,6‑substitution pattern for hCA II binding.

Enzyme Inhibition Carbonic Anhydrase IC₅₀

LogP and Intrinsic Permeability: Positioning for CNS vs Peripheral Selectivity

The calculated logP (octanol/water) of 2‑allyl‑6‑bromophenol is 2.88, placing it close to the optimal CNS‑drug space (logP 2–4) and significantly lower than the 3.12 predicted for the 2‑allyl‑4‑bromophenol regioisomer [REFS‑1]. The 0.24 logP unit difference corresponds to approximately 1.7‑fold lower lipophilicity, which forecasts better aqueous solubility and a reduced risk of phospholipidosis for the 6‑bromo isomer.

Physicochemical Properties LogP CNS Drug Design

2-Allyl-6-bromophenol-Procurement-Ready-Application-Scenarios


Synthesis of 2‑Bromomethyl‑2,3‑dihydrobenzofuran Libraries

The 2‑allyl‑6‑bromophenol scaffold is the preferred starting material for constructing 2‑bromomethyl‑2,3‑dihydrobenzofurans via NBS‑ or PhI(OAc)₂/Br₂‑mediated cyclisation. The pre‑installed bromine atom increases the cyclisation yield by ~20–25 absolute percentage points compared to non‑brominated 2‑allylphenol [REFS‑1]. This efficiency gain is critical for library synthesis where the dihydrobenzofuran core is a privileged structure in kinase inhibitors and antifungal agents.

Antimicrobial Lead Discovery Targeting Gram‑Positive Pathogens

For screening campaigns against S. aureus and MRSA, 2‑allyl‑6‑bromophenol provides an MIC of 32 µg/mL—2‑fold more potent than the 4‑bromo regioisomer [REFS‑1]. This reproducible potency window allows compound management teams to prioritise the 6‑bromo isomer for hit‑to‑lead expansion, confident that the regioisomeric identity is the primary driver of the observed activity difference.

Mechanistic Studies of Carbonic Anhydrase II Inhibition

With an hCA II IC₅₀ of 8.2 µM, 2‑allyl‑6‑bromophenol is a useful non‑sulfonamide probe for structure‑activity relationship studies on carbonic anhydrase isoforms. Its 1.8‑fold stronger inhibition relative to the 4‑bromo isomer [REFS‑1] makes it the regioisomer of choice for crystallography soaking experiments and for developing dual‑action CA‑inhibitor/antioxidant hybrids.

Antioxidant Formulation Development

2‑Allyl‑6‑bromophenol quenches 48 % of DPPH• radicals at 100 µM, outperforming 2‑bromophenol (22 %) and 4‑bromophenol (18 %) by more than 2‑fold [REFS‑1]. This pronounced radical‑scavenging capacity, combined with its moderate logP of 2.88 [REFS‑2], positions the compound as a lipophilic antioxidant additive in polymer stabilisation or cosmetic preservation, where brominated phenols are already established.

Quote Request

Request a Quote for Phenol, 2-bromo-6-(2-propenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.